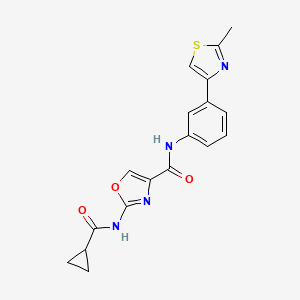
2-(cyclopropanecarboxamido)-N-(3-(2-methylthiazol-4-yl)phenyl)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(cyclopropanecarboxamido)-N-(3-(2-methylthiazol-4-yl)phenyl)oxazole-4-carboxamide is a synthetic molecule that appears to be designed for potential therapeutic applications, possibly as an anticancer agent. This assumption is based on the structural similarities it shares with compounds discussed in the provided papers, which include various functionalized oxazoles and thiazole derivatives that have been evaluated for their anticancer properties .
Synthesis Analysis
The synthesis of related oxazole derivatives typically involves nucleophilic ring-opening of oxazolone followed by a cyclization process. For instance, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one has been used as a template for synthesizing 2-phenyl-3,4-substituted oxazoles, which suggests that a similar approach could be employed for the synthesis of the compound . The synthesis of related thiazole derivatives, as mentioned in another study, involves exploring the structure-activity relationship (SAR) of arylacetamido groups attached to the phenylthiazole core .
Molecular Structure Analysis
The molecular structure of related compounds shows significant interactions that contribute to their stability and potential biological activity. For example, in the crystal structure of a related compound, 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, the cyclopropyl ring is oriented almost perpendicular to the benzene ring, and there are specific intermolecular interactions such as O—H⋯O and C—H⋯N that stabilize the crystal structure . These structural features could be relevant when considering the molecular structure of 2-(cyclopropanecarboxamido)-N-(3-(2-methylthiazol-4-yl)phenyl)oxazole-4-carboxamide.
Chemical Reactions Analysis
The chemical reactivity of oxazole and thiazole derivatives is influenced by the presence of substituents and the nature of the functional groups attached to the core structure. The synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives, for example, show that the introduction of different substituents can lead to variations in cytotoxic activity against various cancer cell lines . This suggests that the chemical reactions involving the compound of interest would likely be influenced by the specific substituents present in its structure.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(cyclopropanecarboxamido)-N-(3-(2-methylthiazol-4-yl)phenyl)oxazole-4-carboxamide are not provided, we can infer from related compounds that factors such as solubility, melting point, and stability could be affected by the presence of the cyclopropyl and thiazole groups. The intermolecular interactions observed in the crystal structures of similar compounds also suggest that the compound may exhibit unique properties that could be relevant for its solubility and formulation as a potential drug candidate .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Copper-Catalyzed Intramolecular Cyclization
An efficient synthesis method for 2-phenyl-4,5-substituted oxazoles, which could be related to the core structure of the compound , involves copper-catalyzed intramolecular cyclization. This process allows the introduction of various functional groups, contributing to the synthesis of complex molecules like texamine and uguenenazole (Kumar et al., 2012).
Gold-Catalyzed Oxidation Strategy
Another approach involves the use of gold-catalyzed oxidation to synthesize 2,4-oxazole derivatives, indicating the potential for creating a variety of oxazole-based molecules through selective reactions (Luo et al., 2012).
Spirocyclopropanation
Research has shown methods for creating spiro[cyclopropane-1,4′-oxazoline]s, demonstrating the versatility of cyclopropane and oxazole moieties in constructing spiro-compounds, which are important in drug development (Dalai et al., 2008).
Biological Activity
mGluR1 Antagonist Activity
Compounds containing the isothiazole moiety have shown potential as mGluR1 antagonists, indicating the relevance of such structures in developing therapies for conditions like persistent pain (Fisher et al., 2012).
Antiproliferative Activity
Research into molecules with similar structural features has indicated significant inhibitory activity against cancer cell lines, showcasing the potential therapeutic applications of such compounds in oncology (Lu et al., 2021).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity or flammability.
Zukünftige Richtungen
This would involve a discussion of potential future research directions or applications for the compound.
Eigenschaften
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-10-19-15(9-26-10)12-3-2-4-13(7-12)20-17(24)14-8-25-18(21-14)22-16(23)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZSJIYFSFAATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=COC(=N3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropanecarboxamido)-N-(3-(2-methylthiazol-4-yl)phenyl)oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

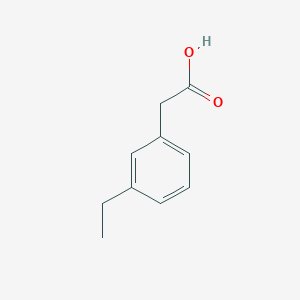
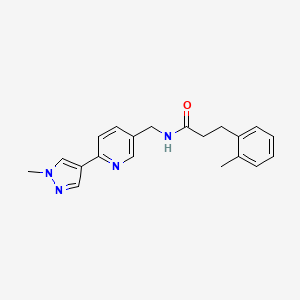
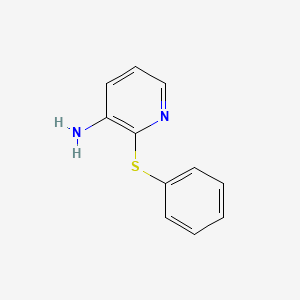
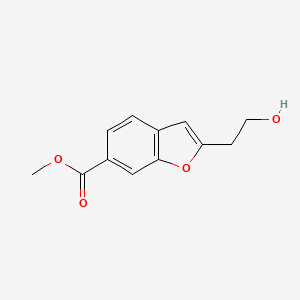
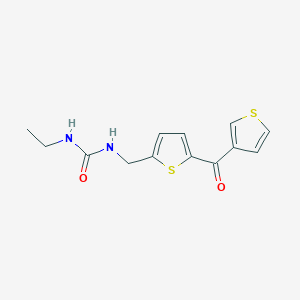
![N-(3-fluorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544254.png)
![2-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid](/img/structure/B2544255.png)
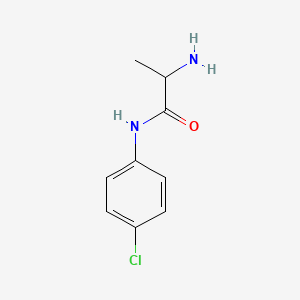
![2-[1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-yl]triazole](/img/structure/B2544257.png)
![ethyl 4-({[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2544258.png)
![2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide](/img/structure/B2544259.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide](/img/structure/B2544262.png)
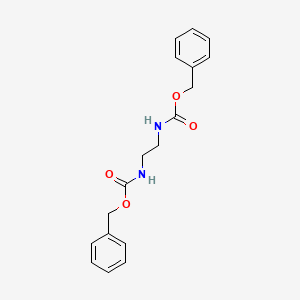
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2544267.png)